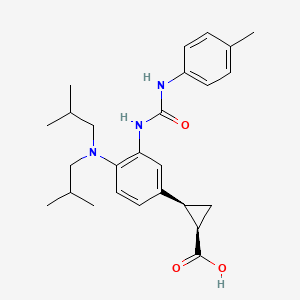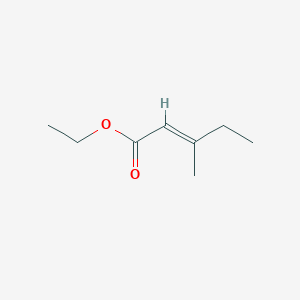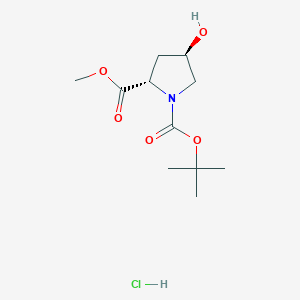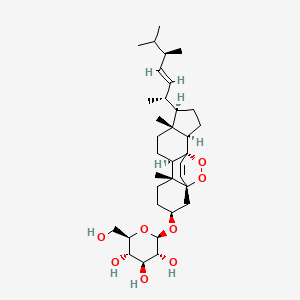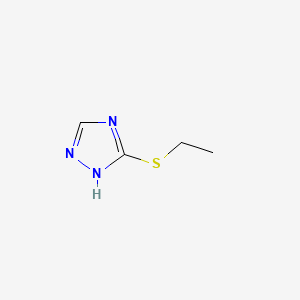
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in clinical settings to treat various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ethylation: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Fluorination: The fluorine atom is introduced at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Piperazine Derivatization: The 7-position is functionalized with 4-Methylpiperazine through a nucleophilic substitution reaction.
Final Methylation: The final step involves methylation of the ester group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in the study of quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance in bacteria.
Medicine: Explored for potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the development of antibacterial coatings and materials.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, while the piperazine ring improves its binding affinity to the target enzymes.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents at the piperazine ring.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.
Norfloxacin: A fluoroquinolone with a shorter half-life and lower potency compared to Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct pharmacokinetic properties and a broad spectrum of antibacterial activity. Its structural modifications enhance its stability and reduce the likelihood of developing bacterial resistance.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
108224-80-2 |
|---|---|
分子式 |
C18H22FN3O3 |
分子量 |
347.3839832 |
同义词 |
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


